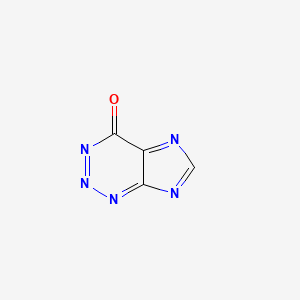

4H-Imidazo(4,5-d)-v-triazine, 4-oxo-

Description

Properties

IUPAC Name |

imidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYHVZICHKCLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NN=NC(=O)C2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213601 | |

| Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63907-29-9 | |

| Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063907299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Imidazo[4,5-d]triazin-4-one is a complex compound with potential therapeutic applications

Mode of Action

It’s known that the compound is synthesized from starting imidazoles in three linear steps. The synthetic sequence begins with an electrophilic amination

Biochemical Pathways

The compound is synthesized from starting imidazoles, which are known to be involved in various biochemical pathways

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Action Environment

It’s known that the compound is synthesized under specific conditions, suggesting that its action may be influenced by certain environmental factors

Biochemical Analysis

Biochemical Properties

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It is known to modulate the activity of proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins . Additionally, this compound can interact with advanced glycation end products (AGEs) and post-translational modifications of amino acids, influencing their biochemical pathways . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its biochemical activity .

Biological Activity

4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and triazine ring structure, which is characteristic of many biologically active nitrogen-containing heterocycles. The presence of a carbonyl group (4-oxo) enhances its reactivity and potential interactions with biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving reactions with readily available precursors. A typical synthesis might include the reaction of 2-amino-5-nitrotriazole with an aldehyde or ketone in methanol, followed by refluxing to yield the desired product.

Key Structural Data

- Molecular Formula : C₇H₅N₅O

- Molecular Weight : 165.15 g/mol

- Structural Features : Contains a fused imidazole and triazine ring with a carbonyl group.

Antimicrobial Properties

Research indicates that derivatives of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exhibit significant antimicrobial activity. These compounds have been shown to inhibit bacterial growth by interfering with metabolic pathways. For example, studies have demonstrated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy .

| Compound | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- | E. coli | 16 | 32 |

| Bacillus cereus | 18 | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways. For instance, certain analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 8.3 | Enzyme inhibition |

The biological activity of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is largely attributed to its ability to interact with various biological targets. The nitrogen atoms in its structure facilitate hydrogen bonding and coordination with metal ions, which are crucial for enzyme function. This interaction can lead to the inhibition of key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation .

Case Studies

- Antimicrobial Study : A study conducted by Akhtar et al. synthesized several derivatives of imidazo compounds and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that some derivatives showed potent activity comparable to established antibiotics .

- Anticancer Research : In a recent study published in MDPI, researchers synthesized a series of imidazo derivatives and tested their cytotoxic effects on various cancer cell lines. The findings revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of derivatives of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo-. These compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. For instance, research indicates that these derivatives inhibit bacterial growth by disrupting metabolic pathways essential for bacterial survival .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Derivative A | E. coli | Inhibition of growth |

| Derivative B | P. aeruginosa | Antimicrobial activity |

Anticancer Properties

The anticancer potential of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- derivatives has also been explored. Some studies report significant cytotoxic effects against breast cancer cell lines (e.g., MCF7 and HCC1937), where certain derivatives induce apoptosis and inhibit cell proliferation through modulation of the EGFR signaling pathway .

| Study | Cell Line | Effect |

|---|---|---|

| Study A | MCF7 | Induces apoptosis |

| Study B | HCC1937 | Inhibits cell migration |

Synthesis and Characterization

The synthesis of 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- can be achieved through various methodologies, often involving reactions between readily available precursors such as 2-amino-5-nitrotriazole and aldehydes or ketones in methanol under reflux conditions. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .

Biochemical Interactions

The mechanism by which 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- exerts its biological effects involves interaction with specific enzymes and receptors. The nitrogen atoms within the structure facilitate hydrogen bonding and coordination with metal ions, enhancing its biological activity .

Cellular Effects

Research indicates that this compound modulates various cellular processes including gene expression related to oxidative stress response and apoptosis . Its stability under physiological conditions allows it to maintain activity over time, although degradation may reduce efficacy.

Material Science Applications

Beyond medicinal chemistry, 4H-Imidazo(4,5-d)-v-triazine, 4-oxo- is being investigated for its potential in materials science due to its unique electronic properties. Derivatives have been explored for applications in organic electronics and photonic devices owing to their luminescent characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives demonstrated their effectiveness as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazo-triazine core could enhance activity against resistant strains.

Case Study 2: Anticancer Potential

In vitro studies assessing the cytotoxic effects of specific derivatives on breast cancer cells revealed that certain modifications led to improved selectivity and potency compared to standard treatments.

Comparison with Similar Compounds

Imidazo[4,5-g]quinazolines

Structural Features: Fused imidazole and quinazoline rings, often substituted with aryl or heteroaryl groups (e.g., thiophene) . Synthesis: Derived from 6-fluoro-1H-benzo[d]imidazol-5-amines via condensation with aldehydes (e.g., 4-pyridine carbaldehyde) . Applications: Investigated for pharmacological properties, though specific bioactivity data remain sparse. Key Differences: Larger aromatic system (quinazoline vs.

Oxazolo[4,5-d]pyrimidines

Structural Features: Oxazole fused with pyrimidine, often substituted at the 7-position (e.g., aryl or amine groups) . Synthesis: Synthesized via chlorination (POCl₃) and amination of oxazolones, yielding derivatives with antiviral and anticancer activity . Applications: Demonstrated inhibition of fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL), with select compounds showing cytotoxicity against viral infections . Key Differences: Replacement of triazine with pyrimidine and inclusion of an oxygen atom (oxazole) alter electronic properties, influencing enzyme selectivity.

Thiazolo-Pyrimidines

Structural Features: Thiazole fused with pyrimidine in configurations such as thiazolo[3,2-a]pyrimidine or thiazolo[5,4-d]pyrimidine . Synthesis: Multi-step routes involving cyclocondensation or halogenation-amination sequences . Key Differences: Sulfur atom in thiazole enhances metabolic stability compared to oxygen or nitrogen-rich analogs.

4-Chloro-1H-imidazo[4,5-d][1,2,3]triazine

Structural Features : Chlorine substituent at the 4-position, molecular formula C₄H₂ClN₅ (MW: 155.54 g/mol) .

Synthesis : Prepared via halogenation of imidazo-triazine precursors.

Applications : Primarily a synthetic intermediate; chlorine enhances reactivity for nucleophilic substitution, enabling further functionalization .

Key Differences : Chlorine substitution increases molecular weight and alters electronic density compared to the 4-oxo derivative.

Imidazo[4,5-d]pyrrolo[2,3-b]pyridines

Structural Features: Complex fused system combining imidazo-triazine with pyrrolopyridine . Synthesis: Diamine intermediates reacted with cyanogen bromide, followed by functionalization . Applications: Investigated for kinase inhibition (e.g., EGFR mutants) due to planar aromaticity and hydrogen-bonding motifs.

Data Table: Structural and Functional Comparison

Preparation Methods

Condensation of Orthoesters with α-Amino Amides

One of the classical and widely utilized methods for synthesizing imidazol-4-ones, including 4H-imidazo(4,5-d)-v-triazine derivatives, is the acid- or heat-activated condensation reaction between orthoesters and amino amides. This reaction proceeds via the formation of an α-imino amide intermediate, which cyclizes to form the imidazol-4-one core structure.

- The reaction typically requires an excess of orthoester to drive the formation of the imidazol-4-one as the major product; equimolar amounts tend to yield triazine derivatives predominantly.

- Acid catalysis or elevated temperature is necessary to achieve good conversion rates.

- This method was first reported in 1956 by Brunken and Bach and has since been adapted for various substituted imidazolones and triazines.

- Yields reported in literature range from moderate to good (51–78%) depending on substrate and conditions.

- A notable limitation is the potential racemization of chiral centers adjacent to the reactive sites due to tautomerization during the cyclization process, as observed in optically active amino amides.

Thermal Decarboxylation of Imidazo-4-carboxylic Acid Derivatives

Another preparation route involves the thermal decarboxylation of imidazo-4-carboxylic acid derivatives. This method is detailed in patents related to the synthesis of imidazobenzodiazepines but shares mechanistic features relevant to imidazo-triazine systems.

- The starting material is typically a dihydrochloride salt of an imidazole-4-carboxylic acid derivative.

- Heating in a high boiling solvent (e.g., N-methylpyrrolidone) at elevated temperatures (around 195–230°C) for defined periods (30 minutes to 1 hour) induces decarboxylation.

- The reaction produces the desired 4H-imidazo compound with high purity (up to 99%) and yields exceeding 80%.

- Control of reaction conditions minimizes formation of isomeric impurities.

- Post-reaction workup often involves pH adjustment and extraction with organic solvents for product isolation.

Specific Reaction Conditions and Findings

Mechanistic Insights

- The condensation of orthoesters with amino amides proceeds through an α-imino amide intermediate, which cyclizes to the imidazol-4-one ring.

- Thermal decarboxylation involves the loss of CO2 from the carboxylic acid group, facilitating ring closure to form the imidazo-triazine core.

- Acid hydrolysis of ester precursors is a key step to generate the carboxylic acid intermediate necessary for subsequent cyclization.

- The presence of acid (e.g., HCl) can lead to salt formation, which aids in crystallization and purification.

- Isomerization side reactions can be minimized by controlling temperature, reaction time, and post-reaction treatment (e.g., basic isomerization to convert impurities back to active form).

Research Findings and Developments

- Recent studies have optimized the use of microreactors for thermal decarboxylation, improving yield and purity by precise temperature and residence time control.

- Modifications to the orthoester condensation method have allowed enantioselective synthesis of 5-monosubstituted imidazol-4-ones, expanding the scope for chiral derivatives.

- The use of different acids (hydrochloric, sulfuric) and solvents (ethanol, isopropanol) in hydrolysis and crystallization steps has been shown to impact yield and purity significantly.

- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm product identity, purity, and isomer ratios.

- Industrial scale processes incorporate multi-step sequences involving hydrolysis, thermal decarboxylation, isomerization, and crystallization to achieve high purity 4H-imidazo compounds suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Orthoester + α-Amino Amide Condensation | Orthoesters, amino amides, acid catalyst, heat | Versatile, suitable for substituted derivatives | Racemization risk, requires excess orthoester |

| Thermal Decarboxylation | Imidazole-4-carboxylic acid salts, high temp (195–230°C), NMP or mineral oil | High yield and purity, scalable | High temperature, potential isomer formation |

| Acid Hydrolysis + Cyclization | Acid hydrolysis of esters, acid or base treatment, crystallization | Efficient, high purity, industrially viable | Multi-step, sensitive to acid choice |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-Imidazo(4,5-d)-v-triazine-4-one, and what functionalization strategies are effective at the 4-position?

- Methodological Answer : Functionalization at the 4-position can be achieved via nucleophilic substitution or coupling reactions. For example, 4-amino, 4-methoxy, and 4-thio derivatives have been synthesized using riboside precursors under controlled anhydrous conditions. Reaction optimization often involves monitoring pH and temperature to avoid side products like triazines (observed in equimolar orthoester reactions) . Chlorination with POCl₃ and subsequent amine substitution (e.g., primary/secondary amines in dioxane with triethylamine) are effective for introducing diverse substituents .

Q. How is the structural elucidation of 4H-Imidazo(4,5-d)-v-triazine derivatives typically performed, and which spectroscopic methods are most informative?

- Methodological Answer : ¹H and ¹³C NMR spectroscopy in DMSO-d₆ or CDCl₃ are critical for confirming substitution patterns and tautomeric forms. For instance, characteristic deshielded protons (e.g., δH 9.26 ppm for aromatic NH groups) and carbonyl carbons (δC ~160 ppm) are diagnostic . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Q. What is the known toxicity profile of 4-oxo-4H-Imidazo(4,5-d)-v-triazine, and what precautions are recommended during handling?

- Methodological Answer : The compound is classified as a questionable carcinogen, with rodent studies showing tumorigenic effects at TDLo = 3005 mg/kg over 21 weeks. Decomposition releases toxic NOx fumes, necessitating use of fume hoods and personal protective equipment (PPE). Researchers should prioritize in vitro cytotoxicity assays (e.g., MTT or LDH release) before in vivo studies .

Advanced Research Questions

Q. What experimental challenges arise when optimizing reaction conditions for introducing electron-withdrawing groups at the 4-position of 4H-Imidazo(4,5-d)-v-triazine-4-one, and how can solvent systems influence yield?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or sulfonyl) require anhydrous, polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Competing hydrolysis can occur if residual moisture is present, reducing yields. For example, nitrobenzyl substitution achieved 82% yield under inert N₂ atmosphere, while aqueous workup protocols led to degradation . Microwave-assisted synthesis may reduce reaction times and improve selectivity .

Q. How can computational modeling predict the bioactivity of novel 4H-Imidazo(4,5-d)-v-triazine derivatives, and what in vitro assays validate these predictions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometries and predict binding affinities to targets like topoisomerases. Molecular docking (AutoDock Vina) against PDB structures (e.g., 1T8I for Topo I) identifies key interactions, such as π-π stacking with DNA bases. In vitro validation via plasmid relaxation assays or cytotoxicity screens (e.g., IC₅₀ in HeLa cells) corroborates computational findings .

Q. In studies reporting contradictory tumorigenic data for 4-oxo-4H-Imidazo(4,5-d)-v-triazine, how should researchers design dose-response experiments to clarify its carcinogenic potential?

- Methodological Answer : Dose-response studies should include multiple endpoints (e.g., tumor incidence, latency period) across a wide dose range (e.g., 10–3000 mg/kg). Chronic exposure models (≥6 months) in transgenic rodents (e.g., p53⁺/⁻ mice) enhance sensitivity to genotoxic effects. Pairing histopathology with biomarkers (e.g., γ-H2AX for DNA damage) resolves ambiguities in tumorigenicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.